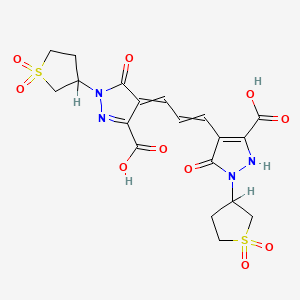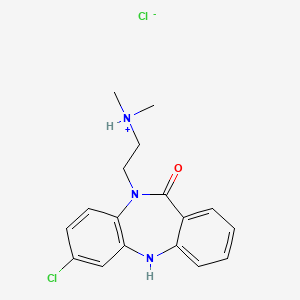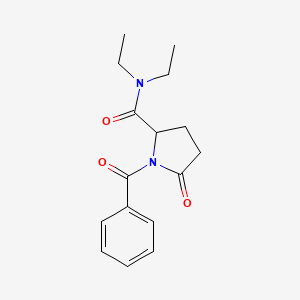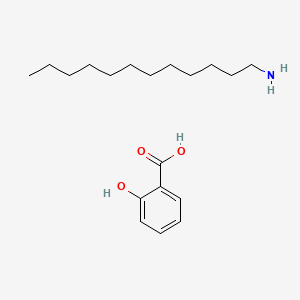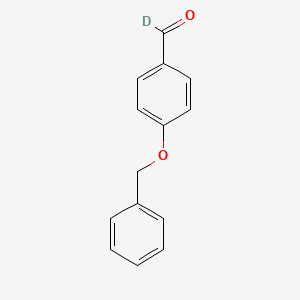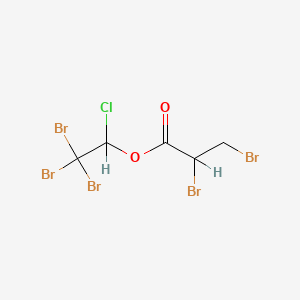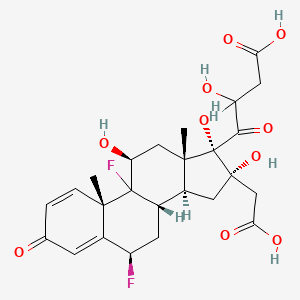
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol . It is known for its unique structure, which includes a benzoyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common method includes the reaction of N,N-diethyl-2-pyrrolidone with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups using reagents like sodium hydride or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoyl group plays a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but with dimethyl groups instead of diethyl groups, leading to differences in reactivity and biological activity.
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxylate: The ester derivative of the compound, which may have different solubility and stability properties.
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxylic acid: The carboxylic acid form, which can undergo different chemical reactions compared to the amide
Properties
CAS No. |
57632-68-5 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-17(4-2)16(21)13-10-11-14(19)18(13)15(20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
BQWDCWDJASHHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


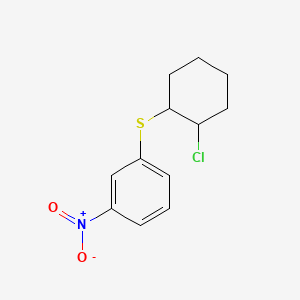
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
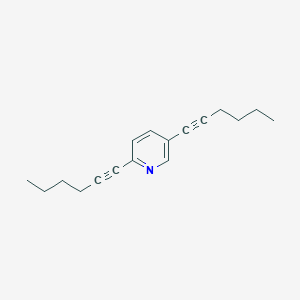
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
